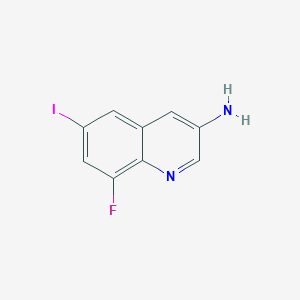

8-Fluoro-6-iodoquinolin-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H6FIN2 |

|---|---|

Molecular Weight |

288.06 g/mol |

IUPAC Name |

8-fluoro-6-iodoquinolin-3-amine |

InChI |

InChI=1S/C9H6FIN2/c10-8-3-6(11)1-5-2-7(12)4-13-9(5)8/h1-4H,12H2 |

InChI Key |

FKUYWBXHVWJUEQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C=C(C=NC2=C(C=C1I)F)N |

Origin of Product |

United States |

Chemical Reactivity and Transformation of 8 Fluoro 6 Iodoquinolin 3 Amine

Reactivity of the Amine Functionality at the 3-Position

The primary amine group at the 3-position of the quinoline (B57606) ring is a key nucleophilic center, enabling a variety of classical amine-centric transformations.

The nucleophilic character of the 3-amino group allows for straightforward acylation and sulfonylation reactions. Treatment with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base (e.g., triethylamine, pyridine) yields the corresponding N-(8-fluoro-6-iodoquinolin-3-yl)amides. This reaction is a common strategy to introduce a wide range of functional groups or to modify the electronic properties of the quinoline system.

Similarly, sulfonylation can be achieved by reacting the amine with sulfonyl chlorides in a basic medium. This results in the formation of stable sulfonamide derivatives, which are significant pharmacophores in medicinal chemistry. The efficiency of these reactions is generally high, driven by the strong nucleophilicity of the exocyclic amine. The selective acylation of an amino group on a quinoline core is a well-established synthetic procedure. researchgate.net

The nitrogen atom of the 3-amino group can be alkylated using alkyl halides. This reaction typically proceeds via nucleophilic substitution, where the amine attacks the electrophilic carbon of the alkyl halide. The reaction may produce a mixture of mono- and di-alkylated products, which can be controlled by adjusting the stoichiometry of the reactants and the reaction conditions.

Furthermore, the amine functionality can undergo N-arylation through modern cross-coupling methodologies, most notably the Buchwald-Hartwig amination. This palladium-catalyzed reaction couples the amine with aryl halides or triflates, providing a powerful method for constructing C(aryl)-N bonds. While specific examples involving 8-fluoro-6-iodoquinolin-3-amine are not prevalent in the literature, the general applicability of this reaction to arylamines is extensive. nih.govnih.gov

The primary aromatic amine at the 3-position can be converted into a diazonium salt upon treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C). The resulting 8-fluoro-6-iodoquinoline-3-diazonium salt is a versatile intermediate that can undergo a variety of subsequent transformations, often referred to as Sandmeyer or Sandmeyer-type reactions.

These transformations allow for the replacement of the original amino group with a wide range of other substituents. For example:

Hydroxylation: Heating the aqueous diazonium salt solution yields the corresponding 3-hydroxyquinoline (B51751) derivative.

Halogenation: Treatment with copper(I) halides (CuCl, CuBr) or potassium iodide (KI) can introduce chloro, bromo, or iodo groups at the 3-position.

Cyanation: Reaction with copper(I) cyanide (CuCN) introduces a nitrile group, a valuable precursor for carboxylic acids, amides, and amines.

Deamination: Reduction of the diazonium group, for instance with hypophosphorous acid (H₃PO₂), replaces the amine with a hydrogen atom, yielding 8-fluoro-6-iodoquinoline.

Transformations Involving the Iodine Moiety at the 6-Position

The carbon-iodine bond at the 6-position is a key site for synthetic elaboration, primarily through palladium-catalyzed cross-coupling reactions. Aryl iodides are highly reactive substrates in these transformations due to the relatively weak C-I bond, which facilitates the initial oxidative addition step in the catalytic cycle.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C bond formation in modern organic synthesis. researchgate.net The iodo-substituent at the C-6 position of this compound makes it an excellent candidate for these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.org This method is widely used to form biaryl linkages and is tolerant of a wide variety of functional groups. The reaction of this compound with various aryl or heteroaryl boronic acids can generate a library of 6-aryl(or heteroaryl)-8-fluoroquinolin-3-amines. Analogous couplings on iodoquinoline systems proceed efficiently. researchgate.net

Table 1: Representative Suzuki-Miyaura Coupling Reactions

| Boronic Acid/Ester | Catalyst | Base | Solvent | Product |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 8-Fluoro-6-phenylquinolin-3-amine |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 8-Fluoro-6-(4-methoxyphenyl)quinolin-3-amine |

| Thiophene-2-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 8-Fluoro-6-(thiophen-2-yl)quinolin-3-amine |

| Methylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME | 8-Fluoro-6-methylquinolin-3-amine |

Heck Reaction: The Heck reaction couples the aryl iodide with an alkene in the presence of a palladium catalyst and a base to form a new C-C bond at the alkene position. wikipedia.orgorganic-chemistry.org This reaction is highly effective for the vinylation of aryl halides. Reacting this compound with alkenes like acrylates, styrene, or ethylene (B1197577) results in the formation of 6-alkenyl-substituted quinolines. These products are useful intermediates for further synthetic manipulations.

Table 2: Representative Heck Coupling Reactions

| Alkene | Catalyst | Base | Solvent | Product |

| Methyl acrylate | Pd(OAc)₂ | Et₃N | DMF | Methyl (E)-3-(3-amino-8-fluoroquinolin-6-yl)acrylate |

| Styrene | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile | 8-Fluoro-6-((E)-styryl)quinolin-3-amine |

| Ethylene | PdCl₂(PPh₃)₂ | NaOAc | NMP | 8-Fluoro-6-vinylquinolin-3-amine |

Sonogashira Coupling: This coupling reaction involves the formation of a C-C bond between the aryl iodide and a terminal alkyne. wikipedia.orgorganic-chemistry.org It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. libretexts.org The Sonogashira coupling provides a direct route to introduce alkynyl moieties onto the quinoline scaffold, yielding 6-alkynyl-8-fluoroquinolin-3-amines. These products are valuable in materials science and as precursors for more complex structures, such as triazoles via click chemistry. The reaction is known to be effective on halogenated nitrogen heterocycles. soton.ac.ukresearchgate.net

Table 3: Representative Sonogashira Coupling Reactions

| Alkyne | Catalyst System | Base | Solvent | Product |

| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 6-(Phenylethynyl)-8-fluoroquinolin-3-amine |

| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Diisopropylamine | Toluene | 8-Fluoro-6-((trimethylsilyl)ethynyl)quinolin-3-amine |

| Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 3-(3-Amino-8-fluoroquinolin-6-yl)prop-2-yn-1-ol |

Nucleophilic aromatic substitution (SNAr) is a reaction pathway where a nucleophile displaces a leaving group on an aromatic ring. For SNAr to occur, the ring must typically be "activated" by the presence of strong electron-withdrawing groups. While iodine can function as a leaving group, SNAr reactions are more common with better leaving groups like fluorine or chlorine on highly electron-deficient rings.

In this compound, the quinoline nitrogen and the 8-fluoro substituent are electron-withdrawing, which activates the ring towards nucleophilic attack. However, the 3-amino group is electron-donating, which deactivates the ring. Therefore, direct SNAr at the 6-position to displace the iodide is expected to be challenging and would likely require harsh reaction conditions, such as high temperatures and very strong nucleophiles (e.g., alkoxides, thiolates). In many cases, palladium-catalyzed coupling reactions provide a more efficient and versatile route for the functionalization of the C-I bond.

Reductive Dehalogenation Strategies

The selective removal of the iodine atom from the 6-position of this compound represents a key transformation, yielding 8-fluoroquinolin-3-amine. This reductive dehalogenation can be achieved through various catalytic methods, with palladium-based catalysts being particularly effective for the cleavage of carbon-iodine bonds.

The choice of catalyst and reaction conditions is crucial to ensure chemoselectivity, preserving the fluorine and amine functionalities. Typical conditions involve the use of a palladium(II) salt, such as palladium acetate (B1210297) (Pd(OAc)₂), or a palladium(0) complex, in the presence of a reducing agent. Common reducing agents include hydrogen gas, formic acid and its salts (e.g., sodium formate), or phosphites.

The general mechanism for palladium-catalyzed reductive deiodination involves the oxidative addition of the iodoquinoline to a Pd(0) species, forming a Pd(II)-aryl intermediate. This is followed by a reductive step, where the reducing agent regenerates the Pd(0) catalyst and releases the deiodinated quinoline. The presence of a base is often required to neutralize the hydrogen iodide formed during the reaction.

While specific studies on this compound are not extensively documented, analogous transformations on related iodoquinolines and other haloaromatics provide a strong basis for predicting its reactivity. For instance, the selective reduction of iodo-substituted nitrobenzenes to the corresponding anilines without affecting other halogen substituents has been successfully demonstrated, suggesting that the amino group in the target molecule would be compatible with such reductive conditions. acs.org

| Catalyst System | Reducing Agent | Solvent | Expected Product |

| Pd/C | H₂ | Ethanol/Methanol | 8-Fluoroquinolin-3-amine |

| Pd(OAc)₂ / PPh₃ | HCOOH/NEt₃ | DMF | 8-Fluoroquinolin-3-amine |

| PdCl₂(dppf) | NaBH₄ | THF/H₂O | 8-Fluoroquinolin-3-amine |

Table 1: Plausible Conditions for Reductive Dehalogenation of this compound

Reactivity Influenced by the Fluorine Atom at the 8-Position

Fluorine is the most electronegative element, and its presence at the 8-position has a profound electron-withdrawing inductive effect (-I) on the quinoline ring. This effect deactivates the entire aromatic system towards electrophilic substitution reactions. However, it can activate the ring towards nucleophilic aromatic substitution (SₙAr), particularly at positions ortho and para to the fluorine atom, although such reactions are less common for the quinoline core itself compared to simpler aromatic systems.

The primary electronic influence of the 8-fluoro group in the context of this compound is the modulation of the reactivity of the other functional groups. The electron-withdrawing nature of the fluorine atom can influence the pKa of the 3-amino group, making it less basic compared to an unsubstituted 3-aminoquinoline (B160951). This can affect its nucleophilicity in various reactions. Furthermore, the inductive effect can influence the electrophilicity of the carbon atoms in the quinoline ring, potentially affecting the regioselectivity of certain reactions.

The fluorine atom at the 8-position is in a peri relationship with the nitrogen atom of the quinoline ring. While fluorine is relatively small, its presence can still exert steric hindrance, influencing the approach of reagents to the nitrogen atom and the adjacent C7 and C1 positions. This steric crowding can affect reaction rates and, in some cases, dictate the regiochemical outcome of a reaction.

Studies on 8-substituted quinolines have shown that the bulkiness of the peri-substituent can induce distortion in the quinoline ring, which in turn can alter its reactivity. mdpi.com While the steric bulk of a single fluorine atom is modest, it can still play a role in directing the conformation of larger substituents or influencing the approach of bulky reagents. For example, in reactions involving the amino group at the 3-position, the 8-fluoro substituent is unlikely to have a direct steric impact. However, for reactions targeting the carbocyclic ring, its presence could be more significant.

Concerted and Sequential Transformations Involving Multiple Functional Groups

The presence of three distinct functional groups on the quinoline scaffold of this compound allows for a variety of concerted and sequential transformations, providing a powerful tool for the synthesis of complex molecular architectures. These transformations can be designed to proceed in a one-pot fashion, enhancing synthetic efficiency.

One of the most valuable transformations is the sequential cross-coupling reaction, where the iodo and amino groups are functionalized in a stepwise manner. The carbon-iodine bond at the 6-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, Heck, and Buchwald-Hartwig reactions. researchgate.netresearchgate.netorganic-chemistry.orgwikipedia.org The greater reactivity of the C-I bond compared to potential C-F or C-N activation allows for selective functionalization at the 6-position.

For instance, a Sonogashira coupling could be performed to introduce an alkyne at the 6-position. The resulting 6-alkynyl-8-fluoroquinolin-3-amine could then undergo further transformations. A subsequent intramolecular cyclization, potentially involving the amino group, could lead to the formation of novel fused heterocyclic systems. Such tandem Sonogashira coupling-cyclization reactions are well-established for the synthesis of various heterocyclic compounds. researchgate.netresearchgate.net

Another possibility involves the functionalization of the amino group, followed by a cross-coupling reaction at the 6-position. For example, the amino group could be acylated or converted into another functional group, and the resulting intermediate could then be subjected to a Suzuki coupling to introduce a new aryl or heteroaryl moiety at the 6-position.

The development of one-pot, multi-component reactions involving derivatives of this compound is also a promising area. For example, a three-component reaction could potentially involve the amino group, an aldehyde, and a nucleophile, with the iodo and fluoro groups serving as handles for subsequent modifications. acs.org

| Reaction Type | Reagents | Intermediate Product | Final Product |

| Sequential Sonogashira/Cyclization | 1. Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base 2. Cyclization catalyst/conditions | 6-Alkynyl-8-fluoroquinolin-3-amine | Fused quinoline heterocycle |

| Sequential Acylation/Suzuki Coupling | 1. Acyl chloride, base 2. Boronic acid, Pd catalyst, base | 3-Acetamido-8-fluoro-6-iodoquinoline | 3-Acetamido-6-aryl-8-fluoroquinoline |

Table 2: Examples of Sequential Transformations for this compound

Spectroscopic and Structural Elucidation of 8 Fluoro 6 Iodoquinolin 3 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

NMR spectroscopy stands as a cornerstone of molecular structure elucidation, offering a non-destructive means to probe the chemical environment of specific atomic nuclei. Through the analysis of the magnetic properties of these nuclei, detailed information about the carbon-hydrogen framework and the influence of other atoms within the molecule can be obtained.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the number, chemical environment, and spatial relationships of hydrogen atoms within a molecule. For 8-Fluoro-6-iodoquinolin-3-amine, the ¹H NMR spectrum is expected to display distinct signals for each of the aromatic protons and the amine (NH₂) protons. The precise location of these signals, known as chemical shifts (δ), is heavily influenced by the electronic effects of the substituents on the quinoline (B57606) ring. The electron-withdrawing nature of the fluorine and iodine atoms at positions 8 and 6, respectively, will cause a deshielding effect on nearby protons, shifting their resonance signals to a lower field (higher ppm values).

Furthermore, the interaction between the spins of neighboring protons, known as spin-spin coupling, results in the splitting of signals into characteristic patterns (e.g., doublets, triplets). The magnitude of this splitting, the coupling constant (J), provides valuable information about the connectivity of the protons. For instance, the protons at positions 5 and 7 would be expected to show a small coupling to each other.

Below is a representative table of predicted ¹H NMR data for this compound, typically recorded in a solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆).

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.6 | Singlet (s) | - |

| H-4 | ~7.1 | Singlet (s) | - |

| H-5 | ~8.1 | Doublet (d) | ~1.5 - 2.0 |

| H-7 | ~7.7 | Doublet (d) | ~1.5 - 2.0 |

| NH₂ | ~5.8 | Broad Singlet (br s) | - |

Note: These are predicted values. Actual experimental values can vary based on solvent, concentration, and temperature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides critical information about the carbon framework of a molecule. Each chemically unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's bonding and electronic environment. Carbons directly bonded to electronegative atoms like fluorine and iodine experience significant deshielding and will resonate at lower fields. A key diagnostic feature in the ¹³C NMR spectrum of this compound is the splitting of the signal for the carbon at position 8 (C-8) due to coupling with the fluorine atom (¹JC-F), which is typically a large coupling. Weaker couplings to other carbons (²JC-F, ³JC-F) may also be observed.

An illustrative table of expected ¹³C NMR chemical shifts for this compound is presented below.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key C-F Coupling |

| C-2 | ~148 | - |

| C-3 | ~122 | - |

| C-4 | ~113 | - |

| C-4a | ~142 | - |

| C-5 | ~138 | - |

| C-6 | ~92 | - |

| C-7 | ~133 | Doublet (³JC-F) |

| C-8 | ~158 | Doublet (¹JC-F ≈ 250-260 Hz) |

| C-8a | ~141 | Doublet (²JC-F) |

Note: These are predicted values. The carbon attached to the iodine (C-6) is expected to be significantly shielded.

Fluorine Nuclear Magnetic Resonance (¹⁹F NMR) Applications

Given the presence of a fluorine atom, Fluorine-19 NMR (¹⁹F NMR) spectroscopy is a highly valuable and sensitive technique for the characterization of this compound. icpms.cz The ¹⁹F NMR spectrum is expected to show a single primary resonance for the fluorine atom at the C-8 position. The chemical shift of this signal is a sensitive probe of the fluorine's local electronic environment. alfa-chemistry.com Furthermore, this signal will likely appear as a doublet due to coupling with the adjacent proton at H-7, providing additional confirmation of the substitution pattern. The large chemical shift dispersion in ¹⁹F NMR makes it an excellent tool for identifying fluorinated compounds. icpms.cz

Advanced NMR Techniques for Stereochemical and Regiochemical Assignments

For complex derivatives or to resolve any ambiguities in the structural assignment from 1D NMR spectra, a variety of two-dimensional (2D) NMR experiments are employed. researchgate.net

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, helping to map out the connectivity of the proton spin systems within the molecule.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons with the carbons to which they are directly attached, allowing for the definitive assignment of protonated carbons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly crucial for assigning quaternary (non-protonated) carbons and for piecing together the different fragments of the molecular structure.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique is used to identify protons that are close to each other in space, regardless of whether they are bonded. This is invaluable for determining the three-dimensional structure and conformation of molecules.

The combined application of these advanced techniques provides a comprehensive and unambiguous elucidation of the molecular structure of this compound and its derivatives. nih.gov

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the precise molecular formula of a novel compound. HRMS measures the m/z values with extremely high accuracy, which allows for the calculation of the elemental composition. For this compound, with a molecular formula of C₉H₆FIN₂, HRMS would be used to confirm the exact mass of the molecular ion. The experimentally measured mass is then compared to the theoretically calculated mass for the proposed formula, and a close match provides strong evidence for the correct elemental composition.

Tandem Mass Spectrometry for Structural Insights

Tandem mass spectrometry (MS/MS) is a powerful tool for elucidating the structure of organic molecules by analyzing the fragmentation patterns of a selected precursor ion. For this compound, the molecular ion peak in the mass spectrum is expected to be an odd number due to the presence of an odd number of nitrogen atoms. libretexts.org The fragmentation of this compound under MS/MS conditions would likely proceed through several key pathways, driven by the stability of the resulting fragments.

A primary fragmentation pathway for aliphatic amines involves alpha-cleavage, the breaking of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.org While this compound is an aromatic amine, analogous cleavages and rearrangements can be anticipated. The stable aromatic quinoline core would likely result in a strong molecular ion peak. libretexts.org

Key fragmentation patterns for this compound could include:

Loss of a hydrogen radical (H•): Leading to a fragment with a mass-to-charge ratio (m/z) of [M-1]+.

Loss of an amino group (•NH2): Resulting in a fragment at [M-16]+.

Loss of iodine (I•): A significant fragmentation pathway due to the relative lability of the C-I bond, producing a prominent peak at [M-127]+.

Loss of fluorine (F•): While the C-F bond is strong, its loss could occur, leading to a fragment at [M-19]+.

Cleavage of the quinoline ring: More energetic collisions can induce ring opening and subsequent fragmentation, providing further structural information.

The precise fragmentation pattern would provide invaluable information for the structural confirmation of this compound and its derivatives, allowing for the differentiation of isomers.

| Expected Fragment | Description | Expected m/z Loss |

| [M-H]+ | Loss of a hydrogen radical | 1 |

| [M-NH2]+ | Loss of the amino group | 16 |

| [M-F]+ | Loss of a fluorine radical | 19 |

| [M-I]+ | Loss of an iodine radical | 127 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its amine, fluoro, and iodo substituents, as well as the quinoline core.

Based on the analysis of related quinoline derivatives, the following vibrational modes can be anticipated astrochem.orgmdpi.comacs.orgresearchgate.netresearchgate.net:

N-H Stretching: The primary amine group (-NH2) will show two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear around 3000-3100 cm⁻¹. mdpi.com

C=C and C=N Stretching: The stretching vibrations of the aromatic quinoline ring will be observed in the 1450-1650 cm⁻¹ region. astrochem.org

N-H Bending: The scissoring vibration of the primary amine is typically found in the range of 1580-1650 cm⁻¹.

C-N Stretching: The stretching vibration of the aromatic carbon-nitrogen bond is expected between 1250 and 1350 cm⁻¹. mdpi.com

C-F Stretching: The strong carbon-fluorine bond will give rise to a characteristic absorption in the 1000-1400 cm⁻¹ region.

C-I Stretching: The carbon-iodine bond is weaker and will absorb at lower wavenumbers, typically in the 500-600 cm⁻¹ range.

Out-of-Plane Bending: The C-H out-of-plane bending vibrations of the substituted aromatic ring will appear in the 700-900 cm⁻¹ region and are diagnostic of the substitution pattern. astrochem.org

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (-NH2) | N-H Stretch | 3300-3500 |

| Primary Amine (-NH2) | N-H Bend | 1580-1650 |

| Aromatic Ring | C-H Stretch | 3000-3100 |

| Aromatic Ring | C=C and C=N Stretch | 1450-1650 |

| Aryl-Nitrogen | C-N Stretch | 1250-1350 |

| Aryl-Fluorine | C-F Stretch | 1000-1400 |

| Aryl-Iodine | C-I Stretch | 500-600 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would reveal precise bond lengths, bond angles, and intermolecular interactions in the solid state.

While the specific crystal structure of this compound is not publicly available, insights can be drawn from the crystal structures of related quinoline derivatives. researchgate.netnih.gov It is anticipated that the quinoline ring system will be essentially planar. The packing of the molecules in the crystal lattice will be influenced by a combination of intermolecular forces, including:

Hydrogen Bonding: The primary amine group is a hydrogen bond donor and can form intermolecular hydrogen bonds with the nitrogen atom of the quinoline ring or other acceptor atoms in neighboring molecules. nih.gov

Halogen Bonding: The iodine atom, being a good halogen bond donor, could participate in halogen bonding interactions with electron-rich atoms like nitrogen or oxygen.

Van der Waals Forces: These non-specific interactions will also play a role in the molecular packing.

The determination of the crystal structure would provide crucial data for understanding the solid-state properties of the compound and for computational modeling studies.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Analysis (if applicable)

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques that are used to study chiral molecules. wikipedia.orgbruker.com These methods measure the differential absorption of left and right circularly polarized light. psu.edu

The molecule this compound is not inherently chiral as it does not possess a stereocenter. However, chirality could arise in its derivatives or if the molecule adopts a non-planar, atropisomeric conformation that is stable to racemization. researchgate.net If a chiral derivative of this compound were synthesized or if it were to form a stable chiral complex, VCD and ECD would be invaluable for its stereochemical characterization.

Vibrational Circular Dichroism (VCD): VCD spectroscopy, the extension of circular dichroism into the infrared region, is particularly sensitive to the absolute configuration of a chiral molecule. gaussian.comnih.gov By comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations, the absolute configuration of a chiral molecule can be unambiguously determined.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of circularly polarized ultraviolet and visible light by a chiral molecule. nih.govaps.org The resulting spectrum is characteristic of the spatial arrangement of the chromophores within the molecule. Similar to VCD, the comparison of experimental and calculated ECD spectra can be used to assign the absolute configuration of a chiral compound. nih.gov

In the context of this compound, if a chiral variant were to be investigated, these techniques would be essential for:

Determining the absolute configuration (R or S).

Studying the conformational preferences in solution.

Investigating chiral recognition phenomena in complexes with other molecules.

Computational and Theoretical Investigations of 8 Fluoro 6 Iodoquinolin 3 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction: No Available Data

Detailed quantum chemical calculations are instrumental in understanding the fundamental properties of a molecule. However, no published studies were found that specifically report on the electronic structure and reactivity of 8-Fluoro-6-iodoquinolin-3-amine.

Frontier Molecular Orbital (FMO) Analysis: An Uncharted Landscape

Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting a molecule's reactivity. The energies and shapes of these orbitals indicate where a molecule is likely to act as an electron donor or acceptor. An FMO analysis of this compound would be invaluable for understanding its behavior in chemical reactions. However, no such analysis has been reported.

Electrostatic Potential Mapping: Awaiting Visualization

An electrostatic potential map provides a visual representation of the charge distribution on a molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is critical for predicting how the molecule will interact with other chemical species. The electrostatic potential map of this compound remains to be computationally generated and analyzed.

Mechanistic Studies of Reactions Involving this compound: A Research Gap

The study of reaction mechanisms through computational methods provides a deep understanding of how chemical transformations occur. For this compound, there is a clear lack of research in this area.

Transition State Analysis for Reaction Pathways: An Open Question

Transition state analysis is a computational technique used to identify the high-energy structures that molecules pass through during a chemical reaction. By characterizing these transition states, chemists can understand the feasibility and pathways of different reactions. The potential reaction pathways involving this compound have not yet been explored through transition state analysis.

Energy Profile Calculations for Reaction Energetics: Data Unavailable

Calculating the energy profile of a reaction provides a quantitative measure of the energy changes that occur as reactants are converted into products. This includes the activation energy, which is a key factor in determining the reaction rate. Without experimental or computational studies, the energetics of reactions involving this compound remain unknown.

Structure-Reactivity Relationship (SRR) Studies

Structure-Reactivity Relationship (SRR) studies are fundamental in understanding how the chemical structure of a molecule influences its reactivity. For a molecule like this compound, SRR studies would aim to elucidate the electronic and steric effects of the fluoro, iodo, and amine substituents on the quinoline (B57606) ring system.

Hammett and Taft Analyses for Substituent Effects

The Hammett equation is a cornerstone of physical organic chemistry, providing a quantitative measure of the electronic effect of substituents on the reactivity of aromatic systems. wikipedia.orgutexas.edu It relates the logarithm of the reaction rate constant (k) or equilibrium constant (K) of a substituted aromatic compound to that of the unsubstituted parent compound (k₀ or K₀) through the equation:

log(k/k₀) = σρ or log(K/K₀) = σρ

where:

σ (sigma) is the substituent constant, which depends on the nature and position (meta or para) of the substituent.

ρ (rho) is the reaction constant, which is characteristic of the reaction type and its sensitivity to electronic effects. wikipedia.org

To perform a Hammett analysis on a series of derivatives related to this compound, one would synthesize analogs with different substituents at the 3, 6, and 8 positions and measure their reaction rates or equilibrium constants for a specific chemical transformation. By plotting log(k/k₀) against the known Hammett σ values for the various substituents, a linear relationship can often be established, and the ρ value for the reaction can be determined.

For this compound, the Hammett parameters for the fluoro, iodo, and amino groups would be crucial. The fluoro group at the 8-position and the iodo group at the 6-position are both halogens and are generally considered electron-withdrawing through their inductive effect (-I), although they can also exhibit a weaker electron-donating mesomeric effect (+M). wikipedia.org The amino group at the 3-position is a strong electron-donating group through resonance (+M). The interplay of these electronic effects would significantly influence the electron density distribution in the quinoline ring and, consequently, its reactivity.

The Taft equation is an extension of the Hammett equation that separates the polar (electronic), steric, and resonance effects of substituents. This is particularly useful for systems where steric hindrance plays a significant role in reactivity. Given the potential for steric interactions, particularly with the substituent at the 8-position, a Taft analysis could provide a more nuanced understanding of the reactivity of this compound and its derivatives.

Hypothetical Hammett/Taft Data for a Reaction of Substituted Quinolines

The following table illustrates the type of data that would be generated in a Hammett/Taft analysis for a hypothetical reaction of substituted quinolines. The substituent constants (σ) are established literature values.

| Substituent (at position X) | Hammett Constant (σ) | Hypothetical log(k/k₀) |

| H | 0.00 | 0.00 |

| 3-NH₂ | -0.66 | -1.32 |

| 6-I | +0.18 | +0.36 |

| 8-F | +0.06 | +0.12 |

| 6-I, 8-F | +0.24 | +0.48 |

| 3-NH₂, 6-I, 8-F | -0.42 | -0.84 |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical models that correlate the chemical structure of a series of compounds with their reactivity. nih.gov These models are widely used in drug discovery and materials science to predict the properties of new compounds and to guide the design of molecules with desired characteristics.

For this compound, a QSRR study would involve:

Data Set Generation: Synthesizing or computationally generating a series of quinoline derivatives with variations in the substituents at positions 3, 6, and 8.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., surface area), or quantum-chemical (e.g., orbital energies, partial charges).

Model Development: Using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like support vector machines (SVM) to build a mathematical relationship between the calculated descriptors and the experimentally measured reactivity. nih.gov

Model Validation: Rigorously validating the developed model using internal and external validation techniques to ensure its predictive power.

QSRR models could be employed to predict various reactivity parameters of this compound and its analogs, such as reaction rates, equilibrium constants, or even chromatographic retention times, which can be related to reactivity. nih.gov

Illustrative QSRR Descriptor Data

This table provides examples of descriptors that would be calculated for a QSRR study.

| Compound | Molecular Weight | LogP | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) |

| Quinoline | 129.16 | 2.03 | 2.16 | -8.63 | -0.58 |

| 3-Aminoquinoline (B160951) | 144.17 | 1.45 | 2.65 | -7.89 | -0.32 |

| 8-Fluoroquinoline | 147.15 | 2.11 | 1.58 | -8.75 | -0.69 |

| 6-Iodoquinoline (B82116) | 255.06 | 3.21 | 2.34 | -8.51 | -1.02 |

| This compound | 316.05 | Predicted | Predicted | Predicted | Predicted |

Note: The values for this compound are hypothetical and would need to be determined through computational chemistry software.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. nih.govnih.gov For a molecule like this compound, MD simulations can provide valuable insights into its conformational flexibility, solvent interactions, and dynamic behavior.

An MD simulation of this compound would typically involve:

System Setup: Placing the molecule in a simulation box, often filled with a solvent such as water, to mimic physiological or reaction conditions.

Force Field Selection: Choosing an appropriate force field that accurately describes the inter- and intramolecular interactions of the atoms in the system.

Simulation Production: Running the simulation for a sufficient length of time (nanoseconds to microseconds) to allow the system to explore a representative range of conformations.

The results of MD simulations could reveal the preferred orientation of the amino group, the extent of its flexibility, and how this is influenced by the fluoro and iodo substituents. This information is crucial for understanding how the molecule might interact with a biological target or participate in a chemical reaction.

Future Research Directions and Emerging Opportunities

Development of Novel and More Efficient Synthetic Routes

The advancement of synthetic chemistry is crucial for unlocking the full potential of 8-Fluoro-6-iodoquinolin-3-amine. While classical methods for quinoline (B57606) synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, provide foundational routes, future research will likely focus on developing more sophisticated, efficient, and scalable strategies. iipseries.orgfrontiersin.orgnih.govnih.gov

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. Chiral quinoline derivatives are of particular importance due to their prevalence in biologically active natural products and pharmaceuticals. researchgate.netdntb.gov.ua Future efforts could focus on developing catalytic asymmetric methods to introduce chirality to the this compound scaffold.

Research in the broader field of quinoline chemistry has demonstrated the efficacy of various catalytic systems for asymmetric synthesis. researchgate.net For instance, chiral phosphoric acids have been successfully used to catalyze Povarov reactions to produce chiral tetrahydroquinoline derivatives with high enantioselectivity. acs.orgresearchgate.net Similarly, transition metal complexes, such as those involving Ruthenium and Titanium, ligated with chiral auxiliaries, have proven effective in the asymmetric hydrogenation and Diels-Alder reactions of quinoline derivatives, respectively. nih.govrsc.org Adapting these methodologies to this compound could yield novel chiral building blocks. The amine group at the 3-position could be a key handle for directing these catalytic transformations or for further derivatization after a chiral center is established.

Table 1: Potential Catalytic Systems for Asymmetric Synthesis

| Catalytic Approach | Catalyst Type | Potential Application for this compound |

|---|---|---|

| Asymmetric Hydrogenation | Chiral Ruthenium-phosphine complexes | Selective reduction of the carbocyclic ring to create chiral centers. rsc.org |

| Asymmetric Cycloaddition | Chiral Phosphoric Acid / Lewis Acids (e.g., Ti(IV)) | Catalyzing reactions like the Povarov or Diels-Alder to build chiral fused-ring systems. acs.orgresearchgate.netnih.gov |

For any compound to be utilized in large-scale applications, a scalable and safe synthesis is paramount. Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, higher reproducibility, and greater scalability. researchgate.netvapourtec.comyoutube.com These benefits are particularly relevant for reactions that are highly exothermic or involve hazardous reagents.

Table 2: Comparison of Batch vs. Flow Synthesis for Quinoline Production

| Feature | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Scalability | Often requires re-optimization for larger scales. | Easily scaled by running the system for longer or using parallel reactors. azolifesciences.com |

| Safety | Larger volumes of reagents increase risks of thermal runaways. | Small reaction volumes at any given time minimize risk. youtube.com |

| Efficiency | Can have longer reaction times and complex workups. | Often faster reactions and potential for in-line purification. researchgate.net |

| Reproducibility | Can be subject to variations between batches. | Precise control over parameters leads to high consistency. |

Exploration of Advanced Functional Materials Incorporating this compound Scaffolds

Polycyclic aromatic compounds, including quinolines, are foundational to the field of materials science, with applications in organic electronics and sensor technology. nih.govnih.govnih.govmdpi.com The specific substitution pattern of this compound makes it a particularly attractive building block for novel functional materials.

The combination of an electron-donating amine group with an electron-withdrawing fluorine atom can create a "push-pull" system, which is known to give rise to interesting photophysical properties, such as enhanced fluorescence. This could be exploited in the development of fluorescent probes or organic light-emitting diodes (OLEDs). Furthermore, the iodine atom is a heavy atom that can promote intersystem crossing, a property useful in photodynamic therapy or for creating phosphorescent materials. The iodine can also participate in halogen bonding, a highly directional interaction that can be used to control the self-assembly of molecules in crystals or thin films, leading to materials with anisotropic properties.

Future research could involve incorporating this quinoline into larger π-conjugated systems, such as polymers or dendrimers, to create materials for organic field-effect transistors (OFETs) or photovoltaic cells. mdpi.com Its ability to chelate metals, a known property of the quinoline scaffold, could also be explored for creating metal-organic frameworks (MOFs) with catalytic or gas storage capabilities. mdpi.com

Integration with Artificial Intelligence and Machine Learning in Chemical Design and Synthesis

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research by accelerating the design-synthesis-test cycle. doaj.orgresearchgate.net These computational tools can predict molecular properties, reaction outcomes, and even propose novel synthetic routes. researchgate.netpubpub.org

For this compound, ML models could be trained on datasets of known quinoline derivatives to predict various properties for new, hypothetical derivatives. doaj.orgresearchgate.net For example, models could predict the photophysical characteristics (absorption/emission wavelengths), electronic properties (HOMO/LUMO levels), or even potential biological activities. This predictive power would allow researchers to prioritize the synthesis of the most promising candidates, saving significant time and resources.

Furthermore, AI can assist in synthetic planning. Retrosynthesis algorithms can propose viable pathways to complex target molecules based on the this compound core. Machine learning models can also predict the regioselectivity of reactions, which is particularly relevant for a multi-functionalized scaffold where different sites could react. doaj.org For instance, an ML model could predict the most likely site for further electrophilic substitution on the quinoline ring.

Table 3: Potential AI and Machine Learning Applications

| Application Area | Specific Task for this compound | Potential Impact |

|---|---|---|

| Property Prediction | Predict fluorescence quantum yield, solubility, and electronic bandgap of new derivatives. pubpub.org | Prioritize synthesis of molecules with desired material properties. |

| Reaction Prediction | Predict regioselectivity of C-H functionalization or cross-coupling reactions. doaj.org | Guide experimental design and reduce trial-and-error synthesis. |

| De Novo Design | Generate novel molecular structures based on the quinoline scaffold with optimized properties for specific applications (e.g., as a blue emitter for OLEDs). | Accelerate the discovery of new high-performance materials. |

| Retrosynthesis | Propose efficient synthetic routes to complex target molecules derived from the parent compound. researchgate.net | Facilitate the synthesis of complex, next-generation materials. |

Interdisciplinary Research with Other Branches of Chemistry and Materials Science

The full potential of this compound can best be realized through interdisciplinary collaboration. The unique combination of functional groups on this molecule makes it a bridge between various scientific domains.

Medicinal Chemistry & Chemical Biology: While adhering to the exclusion of dosage and safety profiles, it is noteworthy that the quinoline scaffold is a privileged structure in drug discovery. frontiersin.orgnih.govrsc.orgmdpi.com The fluorine atom can enhance metabolic stability and binding affinity, while the amine group provides a site for conjugation to other molecules. Future research could explore its use as a non-therapeutic chemical probe to study biological systems.

Materials Science & Polymer Chemistry: Collaboration between synthetic organic chemists and materials scientists will be essential to incorporate the this compound unit into functional polymers, liquid crystals, or self-assembling systems. rsc.org

Supramolecular Chemistry: The iodine atom's capacity for halogen bonding and the nitrogen's potential for hydrogen bonding make this molecule an excellent candidate for designing complex, self-assembled supramolecular architectures with emergent properties.

Computational Chemistry & Data Science: Close collaboration with computational chemists will be crucial for developing and validating the AI/ML models discussed previously, creating a feedback loop where experimental results are used to refine predictive models, which in turn guide future experiments. mdpi.comnih.gov

Q & A

Q. What are the optimal synthetic routes for preparing 8-Fluoro-6-iodoquinolin-3-amine with high purity?

A robust synthesis involves halogenation and amine functionalization. For fluorination, NaHB(OAc)₃-mediated reduction (as in fluoroquinoline derivatives) can introduce fluorine at the 8-position . Iodination at the 6-position may utilize electrophilic iodination reagents (e.g., I₂/HNO₃) under controlled conditions. Final purification via column chromatography (e.g., 10% methanol in dichloromethane) ensures high purity, as demonstrated in analogous quinoline-amine syntheses . Key challenges include regioselectivity and minimizing dehalogenation side reactions.

Q. How can researchers determine the solubility profile of this compound in various solvents?

Use a synthetic method to measure solubility across solvents (e.g., methanol, DMF, ethyl acetate) at 298.15–343.55 K . Correlate data with the modified Apelblat equation:

where is mole fraction solubility and is temperature. Validate using the λh equation for non-ideal systems. Thermodynamic parameters (ΔH, ΔS) derived from the van’t Hoff equation provide insights into dissolution energetics .

Q. What spectroscopic techniques confirm the structure and purity of this compound?

- NMR : and NMR identify substituent positions and confirm halogen presence .

- X-ray crystallography : Resolves 3D structure and conformational preferences, critical for derivatives used in coordination chemistry .

- HRMS/Elemental analysis : Validates molecular formula and purity (>95%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported binding affinities of this compound derivatives?

Contradictions may arise from assay variability (e.g., buffer pH, temperature) or impurities. Standardize protocols using:

- Positive/negative controls : Compare with known binders (e.g., MK-6240 for tau aggregates ).

- Statistical validation : Report IC₅₀/EC₅₀ values with confidence intervals and use ANOVA for cross-study comparisons .

- Purity verification : Ensure compounds are characterized by HPLC and elemental analysis .

Q. What methodologies study the coordination chemistry of this compound with transition metals?

- Synthesis : React with metal salts (e.g., Cu(II), Pd(II)) in ethanol/water under inert atmosphere .

- Characterization :

- UV-Vis/EPR : Probe electronic transitions and metal-ligand charge transfer.

- Magnetic susceptibility : Assess metal center geometry .

- Stability assays : Monitor complex integrity via pH-dependent UV spectroscopy .

Q. How to design experiments evaluating the stability of this compound under varying conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.